molecular formula C16H13Cl2F3N2O B4655210 N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B4655210
M. Wt: 377.2 g/mol
InChI Key: IZJIXNXIOXBXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the family of urea herbicides, which are known for their broad-spectrum activity against various types of weeds. Diuron has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Diuron has been extensively studied for its scientific research applications, including its use as a herbicide in agriculture, its effect on the environment, and its potential use in cancer treatment. Diuron has been shown to have a broad-spectrum activity against various types of weeds, making it an effective herbicide in agriculture. However, its extensive use has led to its accumulation in the environment, where it can have harmful effects on aquatic organisms and other non-target species. Recent research has also shown that Diuron has potential anti-cancer activity, making it a promising candidate for cancer treatment.

Mechanism of Action

Diuron exerts its herbicidal activity by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of the electron transport chain, which ultimately results in the death of the plant. The mechanism of action of Diuron in cancer treatment is not fully understood, but it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants and animals. In plants, Diuron inhibits photosynthesis, which leads to the disruption of the electron transport chain and the accumulation of reactive oxygen species, ultimately resulting in the death of the plant. In animals, Diuron has been shown to have harmful effects on the liver, kidneys, and reproductive system. It has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities.

Advantages and Limitations for Lab Experiments

Diuron has several advantages for lab experiments, including its broad-spectrum activity against various types of weeds, its availability, and its relatively low cost. However, its use in lab experiments is limited by its potential toxicity to humans and animals, as well as its potential to accumulate in the environment. Therefore, proper safety precautions should be taken when handling Diuron in lab experiments.

Future Directions

There are several future directions for the research on Diuron, including its potential use in cancer treatment, its effect on the environment, and its potential as a tool for studying photosynthesis. Further research is needed to fully understand the mechanism of action of Diuron in cancer treatment and to develop more effective and less toxic derivatives. Additionally, more research is needed to understand the long-term effects of Diuron on the environment and to develop more sustainable methods for weed control in agriculture. Finally, Diuron can be used as a tool for studying photosynthesis, as it inhibits the electron transport chain, which is a key component of the photosystem II complex.

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O/c1-9(13-6-5-11(17)8-14(13)18)22-15(24)23-12-4-2-3-10(7-12)16(19,20)21/h2-9H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIXNXIOXBXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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